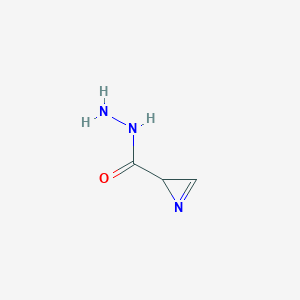

2H-Azirine-2-carbohydrazide

Description

Structure

3D Structure

Propriétés

Numéro CAS |

89176-15-8 |

|---|---|

Formule moléculaire |

C3H5N3O |

Poids moléculaire |

99.09 g/mol |

Nom IUPAC |

2H-azirine-2-carbohydrazide |

InChI |

InChI=1S/C3H5N3O/c4-6-3(7)2-1-5-2/h1-2H,4H2,(H,6,7) |

Clé InChI |

HUXHODLQWILNIO-UHFFFAOYSA-N |

SMILES canonique |

C1=NC1C(=O)NN |

Origine du produit |

United States |

Chemical Reactivity and Transformation Pathways of 2h Azirine 2 Carbohydrazide Derivatives

Ring-Opening Reactions of the Strained Azirine Moiety

Ring-opening reactions are a hallmark of 2H-azirine chemistry, driven by the release of significant ring strain (estimated at over 170 kJ/mol). core.ac.uk These transformations can be initiated by nucleophiles, electrophiles, or catalysts, leading to a variety of acyclic or heterocyclic products.

The C=N double bond in 2H-azirines is highly susceptible to nucleophilic attack, a reactivity enhanced by the ring strain. core.ac.uk This addition typically results in the formation of a saturated three-membered aziridine (B145994) ring, which can either be a stable, isolable product or a transient intermediate that undergoes further reactions. mdpi.comcore.ac.uk A wide range of nucleophiles, including heteroatomic (O-, N-, S-nucleophiles) and carbon-based nucleophiles, have been shown to react with 2H-azirine systems. mdpi.comcore.ac.uk

The reaction of 2H-azirines with nucleophiles like alcohols, thiols, primary and secondary amines, and some C-nucleophiles often yields stable aziridine adducts. mdpi.com However, in some instances, particularly with O- and N-nucleophiles, the resulting aziridines are unstable and readily undergo ring-opening across the C-C bond. mdpi.com For example, the reaction of 3-(azirinyl)acrylates with such nucleophiles leads to the formation of 2-azabutadienes. mdpi.com The stability of the initial aziridine adduct is influenced by its substituents; C-heteroaminoaziridines, for instance, are generally more stable. core.ac.uk The reaction mechanism often begins with the protonation of the azirine nitrogen, especially in acidic conditions, followed by the nucleophilic attack on the iminium carbon. core.ac.ukuzh.ch

| Nucleophile Type | Intermediate/Product | Reaction Details | Reference |

|---|---|---|---|

| O-Nucleophiles (Alcohols, Carboxylic Acids) | Aziridines (often unstable), Amides | Addition to the C=N bond. Carboxylic acids can lead to ring-opened amides. | mdpi.comcore.ac.uk |

| N-Nucleophiles (Amines, Hydrazines, Phthalimide) | Stable Aziridines, α-Diimines | Addition can lead to stable aziridines or, in the case of methylamine, ring opening to form α-diimines. | mdpi.comcore.ac.uk |

| C-Nucleophiles (Enols, Grignard Reagents) | Aziridines, Pyrroles | Addition of Grignard reagents typically stops at the aziridine stage. Acyclic enols can lead to pyrrole (B145914) derivatives via transient aziridines. | mdpi.comcore.ac.uk |

| S-Nucleophiles (Thiols) | Aziridines | Addition across the C=N bond leads to the formation of aziridine derivatives. | mdpi.comresearchgate.net |

A key feature of 2H-azirine reactivity is the ability to selectively cleave either the C-C or C=N bond, a choice that can be directed by the reagents and reaction conditions. researchgate.netmdpi.com This regioselectivity is fundamental to the use of azirines as synthons for different heterocyclic systems. For instance, an oxidative cyclodimerization of 2H-azirine-2-carboxylates involves one azirine molecule undergoing formal cleavage of the C-C bond while a second molecule cleaves across the C=N bond, ultimately forming pyrimidine (B1678525) derivatives. mdpi.comresearchgate.net

Transition metal catalysis is a powerful tool for controlling the regioselectivity of bond cleavage. Palladium-catalyzed reactions can promote ring-opening and heterocyclization through the direct cleavage of both C-N and C-C bonds to form imidazoles. researchgate.net Similarly, the reaction sequence can be controlled to produce pyrroles or other heterocycles. researchgate.net The ring-opening of the aziridine adduct, formed after initial nucleophilic attack, is also highly regioselective. Nucleophilic attack by fluoride (B91410) on activated aziridine-2-carboxylates occurs exclusively at the most substituted carbon atom (the α-carbon), driven primarily by electronic effects from the carboxylate group. nih.gov The functional groups attached to the aziridine ring play a crucial role in directing which bond breaks. frontiersin.org

Organometallic reagents, such as Grignard and organolithium compounds, function as potent C-nucleophiles that readily add across the electrophilic C=N bond of 2H-azirines. core.ac.uk These reactions typically lead to the formation of the corresponding C-alkylated or C-arylated aziridines, which are often stable enough to be isolated in good yields. core.ac.uk The addition of Grignard reagents to 2H-azirine-2-carboxylates has been documented as a reliable method for producing these substituted aziridines. mdpi.com For instance, the addition of methylmagnesium bromide or phenylmagnesium bromide to 2-chloroaziridine-3-carboxylates proceeds from the least hindered direction to yield the corresponding substituted aziridines. nih.gov This pathway provides a route to chiral aziridines with new stereocenters. researchgate.net

Regioselective Cleavage of C-C and C=N Bonds within the Azirine Ring

Cycloaddition Reactions Involving 2H-Azirines

Cycloaddition reactions represent another major pathway for the transformation of 2H-azirines, allowing for the rapid construction of complex polycyclic systems. researchgate.net Azirines can participate as 2π components in Diels-Alder reactions or, more commonly, act as precursors to 1,3-dipoles for subsequent cycloadditions. nih.gov

Under thermal or photochemical conditions, 2H-azirines can undergo cleavage of the C-C single bond to form highly reactive azomethine ylide intermediates. mdpi.com These ylides are versatile 1,3-dipoles that can be trapped in situ by a wide range of dipolarophiles to afford five-membered nitrogen heterocycles. mdpi.comuc.pt This transformation is a powerful tool for synthesizing pyrrolidine (B122466) and imidazolidine (B613845) frameworks.

A notable example is the reaction of 2H-azirine-2-carboxylates with triethylamine (B128534) in the presence of air. mdpi.com This process involves the nucleophilic addition of N,N-diethylhydroxylamine (formed from the oxidation of triethylamine) to the azirine, which then opens to an azomethine ylide. mdpi.comresearchgate.net This ylide can then undergo a 1,3-dipolar cycloaddition with a second molecule of the starting azirine, leading to a fused bicyclic intermediate that rearranges to form a pyrimidine. mdpi.com The versatility of this approach has been demonstrated in one-pot, three-component reactions where azomethine ylides, generated from isatins and α-amino acids, react with 2H-azirines as dipolarophiles to produce complex spiro-heterocycles. mdpi.com

The [3+n] ring expansion strategy, where all three atoms of the azirine ring are incorporated into a new, larger heterocyclic system, is a cornerstone of modern azirine chemistry. researchgate.netresearchgate.net These reactions proceed via the opening of the azirine ring followed by a cycloaddition event. The most common of these is the [3+2] cycloaddition, which typically involves the azomethine ylide intermediates discussed previously. researchgate.net

These reactions provide access to a broad spectrum of valuable heterocycles. For example, the silver-catalyzed radical [3+2] cycloannulation of 2H-azirines with 1,3-dicarbonyl compounds yields highly functionalized pyrrole derivatives. researchgate.net Copper-catalyzed [3+2] cycloaddition of 3-aryl-2H-azirines to cyclic enols serves as an efficient method for synthesizing pyrrolo[3,2-c]quinolones and other fused pyrroline (B1223166) systems via N1-C2 bond cleavage. nih.gov Furthermore, these ring expansion strategies are not limited to five-membered rings. A zinc-mediated cascade ring-opening cyclization of 2H-azirines with specific quinoline (B57606) derivatives can be switched to produce either six-membered (naphthyridine) or seven-membered (azepine) rings depending on the substitution pattern of the azirine. researchgate.net

| Reaction Type | Reaction Partner | Key Intermediate | Final Heterocyclic Product | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Second Azirine Molecule | Azomethine Ylide | Pyrimidine | mdpi.comresearchgate.net |

| [3+2] Cycloaddition | 1,3-Dicarbonyl Compounds | Radical Intermediate | Pyrrole | researchgate.net |

| [3+2] Cycloaddition | Cyclic Enols | - | Fused Pyrrolines (e.g., Pyrroloquinolones) | nih.gov |

| [3+2] Cycloaddition | Isatin-derived Azomethine Ylides | - | Spiro[imidazolidine-4,3'-oxindole] | mdpi.com |

| [3+3] or [3+4] Ring Expansion | o-Alkenylquinoline Carbaldehydes | - | Naphthyridine (6-membered) or Azepine (7-membered) | researchgate.net |

Oxidative Cyclodimerization Reactions

A notable and unconventional reaction of 2H-azirine derivatives is their oxidative cyclodimerization. Research has detailed an unprecedented reaction where 2H-azirine-2-carboxylates, upon heating with triethylamine in the presence of air, dimerize to form pyrimidine-4,6-dicarboxylates. researchgate.netmdpi.comnih.gov This transformation is significant as it involves the formal cleavage of a C-C bond in one azirine molecule and a C=N bond in another. mdpi.comnih.gov

The key steps of the proposed reaction mechanism are: mdpi.comnih.gov

Slow Oxidation: Triethylamine is slowly oxidized by atmospheric oxygen to generate N,N-diethylhydroxylamine in a very low concentration. This controlled generation is crucial for the success of the reaction. mdpi.comnih.gov

Nucleophilic Addition: The N,N-diethylhydroxylamine acts as a nucleophile, adding to the electrophilic C=N bond of the 2H-azirine ring to form an (aminooxy)aziridine intermediate. mdpi.comnih.gov

Azomethine Ylide Generation: The aziridine intermediate undergoes ring-opening across the C-C bond to form an azomethine ylide. mdpi.com

1,3-Dipolar Cycloaddition: This transient azomethine ylide then participates in a 1,3-dipolar cycloaddition with a second molecule of the 2H-azirine-2-carboxylate. mdpi.comnih.gov

Rearrangement and Elimination: The resulting bicyclic intermediate eliminates the hydroxylamine (B1172632) and rearranges to yield the final dihydropyrimidine (B8664642) product, which is then oxidized to the pyrimidine. mdpi.com

Studies have shown that adding a radical initiator can accelerate the reaction and improve the yields of the resulting pyrimidines. mdpi.comnih.gov This method has been used to synthesize a series of substituted pyrimidines. mdpi.com

| 2H-Azirine-2-carboxylate Starting Material | Resulting Pyrimidine Product | Yield |

|---|---|---|

| Methyl 3-phenyl-2H-azirine-2-carboxylate | Dimethyl 2,5-diphenylpyrimidine-4,6-dicarboxylate | 41% |

| Methyl 3-(3,4-dimethoxyphenyl)-2H-azirine-2-carboxylate | Dimethyl 2,5-bis(3,4-dimethoxyphenyl)pyrimidine-4,6-dicarboxylate | 25% |

| Methyl 3-(naphthalen-2-yl)-2H-azirine-2-carboxylate | Dimethyl 2,5-di(naphthalen-2-yl)pyrimidine-4,6-dicarboxylate | 20% |

| Methyl 3-(biphenyl-4-yl)-2H-azirine-2-carboxylate | Dimethyl 2,5-bis(biphenyl-4-yl)pyrimidine-4,6-dicarboxylate | 30% |

Reactivity of the Carbohydrazide (B1668358) Functionality

The carbohydrazide group (-CONHNH₂) is a key functional moiety that imparts a wide range of reactivity to the parent molecule. Its chemistry is characterized by the nucleophilicity of the terminal nitrogen atom.

Condensation Reactions with Carbonyl Compounds (e.g., Hydrazone Formation)

A fundamental reaction of the carbohydrazide group is its condensation with carbonyl compounds such as aldehydes and ketones to form hydrazones. soeagra.comjyoungpharm.in Hydrazones are a class of organic compounds containing the R₁R₂C=NNH- moiety. soeagra.com This reaction proceeds via a nucleophilic addition mechanism. The terminal nitrogen atom of the hydrazide, being a strong nucleophile, attacks the electrophilic carbonyl carbon. soeagra.comnih.gov This is typically followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone. soeagra.com This reaction is often catalyzed by acid. soeagra.com For 2H-azirine-2-carbohydrazide, this reaction provides a straightforward method for elaboration and linkage to other molecular fragments.

| Reactant 1 | Reactant 2 (Aldehyde or Ketone) | Product |

|---|---|---|

| This compound | R-CHO or R-CO-R' | 2H-Azirine-2-carboxamide-N'-ylidene hydrazone |

Derivatization and Functionalization of the Hydrazide Group

Beyond hydrazone formation, the carbohydrazide group is amenable to various other derivatizations. The nucleophilic nitrogen atoms can react with a range of electrophiles. For instance, acylation with acyl chlorides or anhydrides can produce N-acylhydrazide derivatives. researchgate.net These reactions are fundamental in modifying the structure and properties of the parent molecule. jyoungpharm.in The hydrazide moiety serves as a versatile handle for synthesizing more complex heterocyclic structures and for creating ligands for coordination chemistry. ajgreenchem.comajgreenchem.com The synthesis of acylhydrazides is commonly achieved by refluxing a corresponding ester with hydrazine (B178648) hydrate. researchgate.net This functional group is a precursor for various heterocyclic systems like 1,3,4-oxadiazoles and 1,2,4-triazoles. ajgreenchem.com

Intramolecular Cyclization Pathways (e.g., 1,2,4-Triazinone Formation)

The hydrazide functionality is a valuable precursor for the synthesis of various nitrogen-containing heterocycles through intramolecular cyclization. One such pathway leads to the formation of 1,2,4-triazinone rings. While direct intramolecular cyclization of this compound itself is not prominently documented, the general strategy involves reacting the hydrazide with a suitable bifunctional reagent. For instance, condensation of a carbohydrazide with an α-ketoester would first form a hydrazone. Subsequent intramolecular cyclization, involving the attack of the secondary hydrazide nitrogen onto the ester carbonyl group, followed by elimination of alcohol, would yield the 1,2,4-triazin-5-one ring system. The synthesis of 1,2,4-triazines often involves the condensation of an amidrazone or hydrazine derivative with a 1,2-dicarbonyl compound. scilit.com

Rearrangement Reactions

Rearrangement reactions provide powerful methods for skeletal transformations, and derivatives of 2H-azirine carboxylic acids are suitable substrates for such processes.

Curtius Rearrangement of 2-(Azidocarbonyl)-2H-azirines

The Curtius rearrangement is a classic thermal or photochemical decomposition of carbonyl azides to form isocyanates. acs.org This reaction has been successfully applied to 2-(azidocarbonyl)-2H-azirines, which serve as valuable synthetic building blocks. acs.orgnih.gov These acyl azide (B81097) precursors are synthesized in high yields from the corresponding 2H-azirine-2-carbonyl chlorides by reaction with sodium azide. acs.orgnih.gov

Upon heating, the 2-(azidocarbonyl)-2H-azirine undergoes the Curtius rearrangement, losing dinitrogen gas (N₂) to form a highly reactive isocyanate intermediate. acs.org This isocyanate can then be utilized in several ways. It can be trapped by nucleophiles, such as tert-butanol (B103910) (tBuOH), to yield Boc-protected amines. nih.govacs.org Alternatively, the isocyanate can participate in intramolecular cyclization reactions. For example, when the azirine is first reacted with a 1,3-diketone to form a 2-(azidocarbonyl)-1H-pyrrole, subsequent heating triggers the Curtius rearrangement, and the resulting isocyanate undergoes a 6π electrocyclization to form fused 1H-pyrrolo[2,3-b]pyridin-6(7H)-ones in high yields. acs.orgnih.gov

| Substrate (2-(Azidocarbonyl)-1H-pyrrole) | Reaction Conditions | Product (Boc-protected α-aminopyrrole) | Yield |

|---|---|---|---|

| 1-(tert-Butoxycarbonyl)-2-(azidocarbonyl)-5-methyl-3-phenyl-1H-pyrrole | tBuOH, reflux | Di-tert-butyl (5-methyl-3-phenyl-1H-pyrrol-2-yl)carbamate | 85% |

| 1-(tert-Butoxycarbonyl)-2-(azidocarbonyl)-3,5-diphenyl-1H-pyrrole | tBuOH, reflux | Di-tert-butyl (3,5-diphenyl-1H-pyrrol-2-yl)carbamate | 88% |

| 1-(tert-Butoxycarbonyl)-2-(azidocarbonyl)-3-(4-methoxyphenyl)-5-methyl-1H-pyrrole | tBuOH, reflux | Di-tert-butyl (3-(4-methoxyphenyl)-5-methyl-1H-pyrrol-2-yl)carbamate | 92% |

Electrocyclization Processes Leading to Fused Heterocycles

The formation of fused heterocyclic systems from this compound derivatives often involves multi-step transformation pathways, where the carbohydrazide moiety is first converted into a reactive intermediate capable of undergoing electrocyclization. A key strategy involves the transformation of the 2-carbohydrazide group into a carbonyl azide, which can then rearrange to an isocyanate. This isocyanate intermediate, when positioned in a suitable conjugated system, can undergo pericyclic reactions to yield fused ring structures.

One of the well-documented electrocyclization reactions in this context is the 6π-electrocyclization of isocyanates derived from 2H-azirine precursors. nih.gov While research directly commencing from this compound is not extensively detailed, the synthetic pathway via a carbonyl azide intermediate is a chemically sound and established route. The carbohydrazide can be converted to the corresponding carbonyl azide, which then serves as the direct precursor for the electrocyclization cascade.

Formation of the 2H-Azirine-2-carbonyl Azide : The this compound is treated with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and an acid), to convert the hydrazide into a carbonyl azide.

Generation of the Isocyanate : The 2H-azirine-2-carbonyl azide, upon thermal or photochemical induction, undergoes a Curtius rearrangement. This process involves the loss of dinitrogen gas (N₂) and the migration of the azirine ring to the carbonyl carbon, resulting in the formation of a highly reactive isocyanate intermediate.

Electrocyclization : If the 2H-azirine precursor is appropriately substituted, for instance with a vicinal aryl or hetaryl group, the resulting isocyanate can participate in a 6π-electrocyclization reaction. This involves the π-system of the adjacent aromatic or heteroaromatic ring and the N=C bond of the isocyanate group, leading to the formation of a new six-membered ring fused to the initial substituent.

A notable example of this type of reaction is the formation of benzo- and hetero-fused 1H-pyrrolo[2,3-b]pyridin-6(7H)-ones. nih.gov In this case, the 2H-azirine-2-carbonyl azide is first reacted with a 1,3-diketone to form a 2-(azidocarbonyl)-1H-pyrrole. Subsequent heating initiates the Curtius rearrangement to the isocyanate, which then undergoes a 6π-electrocyclization. nih.gov

The following table summarizes the key transformation from the pyrrole-isocyanate intermediate to the fused heterocyclic product.

| Starting Material (Pyrrole-Isocyanate Precursor) | Reaction Conditions | Fused Heterocycle Product | Yield (%) | Reference |

| 2-(Azidocarbonyl)-1H-pyrroles with vicinal aryl/hetaryl substituent | Heating in an inert solvent | Benzo- and hetero-fused 1H-pyrrolo[2,3-b]pyridin-6(7H)-ones | High | nih.gov |

Another potential electrocyclization pathway for derivatives of 2H-azirines involves the formation of 2-azabuta-1,3-dienes. These intermediates can be generated from 2H-azirines and subsequently undergo electrocyclization. While not directly starting from a carbohydrazide, this illustrates a relevant transformation pathway for the 2H-azirine core. For instance, certain 2-azabuta-1,3-dienes can undergo a 1,6-electrocyclization to form isoquinoline (B145761) derivatives at elevated temperatures.

The table below outlines a general scheme for this type of electrocyclization.

| Intermediate | Reaction Condition | Product Type | Reference |

| 2-Azabuta-1,3-diene with a C4-phenyl substituent | Elevated temperatures | Isoquinoline derivative | imperial.ac.uk |

It is important to note that the direct participation of the this compound in an electrocyclization reaction without prior transformation is not a commonly reported pathway. The high reactivity of the strained azirine ring and the nucleophilic nature of the carbohydrazide group often lead to other reactions, such as ring-opening or condensation, under conditions that might otherwise favor electrocyclization. core.ac.uk Therefore, the strategic conversion of the carbohydrazide into a more suitable functional group, like a carbonyl azide, is a critical step in utilizing these compounds for the synthesis of fused heterocycles via electrocyclization.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms for Azirine Transformations

The high ring strain and the presence of a reactive C=N double bond make 2H-azirines versatile intermediates in organic synthesis. researchgate.netcore.ac.uk Computational studies have been crucial in mapping the potential energy surfaces of their reactions, identifying key intermediates and transition states, and rationalizing experimental outcomes.

DFT calculations have been widely applied to investigate the mechanistic details of various 2H-azirine reactions, including cyclodimerizations, isomerizations, and kinetic resolutions.

Cyclodimerization: An unprecedented oxidative cyclodimerization of 2H-azirine-2-carboxylates to form pyrimidine-4,6-dicarboxylates has been studied using DFT. mdpi.comnih.gov The calculations revealed a multi-step mechanism involving the initial nucleophilic addition of N,N-diethylhydroxylamine (formed from the slow oxidation of the triethylamine (B128534) promoter) to the azirine. mdpi.comnih.govresearchgate.net This is followed by the generation of an azomethine ylide intermediate, which then undergoes a 1,3-dipolar cycloaddition with a second azirine molecule. mdpi.comnih.gov

Isoxazole (B147169) and Oxazole (B20620) Isomerization: The transformation of 2-acyl-3-alkyl-2H-azirines into oxazoles under basic conditions has been shown through experimental and computational studies to involve a deprotonation-initiated pathway. acs.org Calculations suggest the formation of a carbanion intermediate, which then opens to a more stable ketenimine intermediate, rather than the previously proposed nitrile ylide, leading to the final oxazole product. acs.org Similarly, the Fe(II)-catalyzed isomerization of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides is a key step in synthesizing various heterocycles. acs.orgbeilstein-journals.orgnih.gov DFT calculations have elucidated the mechanism, showing the formation of an isoxazole-Fe complex that facilitates N-O bond cleavage and subsequent cyclization to the 2H-azirine. beilstein-journals.orgnih.gov The thermal isomerization of 5-(2H-azirin-2-yl)oxazoles to 4H-pyrrolo[2,3-d]oxazoles was also studied by DFT, indicating a transformation via a nitrenoid-like transition state to a 3aH-pyrrolo[2,3-d]oxazole intermediate, followed by a 1,5-H-shift. semanticscholar.org

Kinetic Resolution: DFT calculations have been instrumental in understanding the stereoselectivity of kinetic resolutions involving 2H-azirines. In the copper-catalyzed reductive kinetic resolution of racemic 2H-azirines, DFT and non-covalent interaction analyses identified that non-classical hydrogen bonds and edge-to-face aromatic interactions between the substrate and the chiral ligand are responsible for the observed stereoselectivity. nih.gov A highly efficient kinetic resolution using a catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides was also developed, yielding optically pure 2H-azirines with high enantioselectivity. rsc.org

| Transformation | System/Reaction Step | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Azirinium Ylide Isomerization | 1,5-Cyclization to Azirenooxazole | 10.5 and 11.6 | beilstein-journals.org |

| Azirinium Ylide Isomerization | Ring Opening to Azadiene | Much higher than 1,5-cyclization | beilstein-journals.org |

| Iron Imide Formation | Intramolecular Rotation of Open-chain Radical | 10.4 | nih.gov |

While many reactions of 2H-azirines proceed through ionic or pericyclic pathways, radical mechanisms have also been identified, particularly in photochemistry and specific initiated reactions.

Photoexcitation of 2H-azirines most frequently leads to the cleavage of the C-C single bond, yielding nitrile ylides. nih.govacs.orgaip.org However, photochemical cleavage of the C-N bond can occur in derivatives with an electron-withdrawing group at the C2 position. aip.org Combined electronic structure calculations and dynamics simulations have shown that the photochemical cleavage starting from the excited ¹nπ* state is an ultrafast nonadiabatic process (<100 fs). nih.govacs.org

The involvement of radical species has been confirmed in several transformations. For instance, the addition of a radical initiator was found to accelerate the oxidative cyclodimerization of 2H-azirine-2-carboxylates, leading to higher yields of pyrimidines. mdpi.comnih.gov In another example, the Togni reagent-mediated trifluoromethylation of enamines to form β-trifluoromethylated 2H-azirines likely proceeds through a CF₃ radical intermediate, as evidenced by trapping experiments. beilstein-journals.org Furthermore, an energy transfer (EnT)-catalyzed process enables the in situ generation of strained 2H-azirines from isoxazole-5(4H)-ones. nih.govacs.org A subsequent selective homolytic cleavage of the C(sp²)-C(sp³) bond of the azirine via a second energy transfer event generates a highly reactive aza-allenyl diradical, which can participate in formal [3+2] cycloadditions. nih.govacs.org

Density Functional Theory (DFT) Calculations in Reaction Pathway Analysis (e.g., Cyclodimerization, Isoxazole Isomerization, Kinetic Resolution)

Theoretical Analysis of 2H-Azirine Electronic Structure and Ring Strain

The unique reactivity of 2H-azirines is a direct consequence of their electronic structure and significant ring strain. core.ac.uk They are considered the simplest unsaturated nitrogen heterocycles. mdpi.com High-level computational studies have quantified the ring strain energy (RSE) of the 2H-azirine parent ring. um.es Calculations at the DLPNO-CCSD(T) level show that 2H-azirine is more stable (possesses lower RSE) than its 1H-azirine isomer. um.es This inherent strain, arising from acute bond angles and π-bond distortion within the three-membered ring, provides a powerful thermodynamic driving force for ring-opening reactions. core.ac.ukosti.gov

The electronic properties of 2H-azirines have also been analyzed using DFT. The presence of an electrophilic C=N bond, a lone pair on the nitrogen atom, and the strained ring system allows 2H-azirines to act as dienophiles, dipolarophiles, and electrophiles. core.ac.ukacs.org Theoretical evaluations of global and local electrophilicity patterns have been used to interpret the reactivity and selectivity of 2H-azirines in polar Diels-Alder cycloadditions. acs.org Studies on the reaction of 2H-azirine with CN and CCH radicals found that the formation of 2- and 3-substituted cyano- and ethynyl-azirines is exothermic and proceeds without a barrier, highlighting the molecule's accessibility for radical addition. researchgate.netoup.com

Computational Modeling of Reactivity and Selectivity in Azirine Chemistry

Computational modeling extends beyond mechanistic elucidation to predict the reactivity and selectivity of 2H-azirine transformations, guiding synthetic efforts. For example, in a rhodium-catalyzed C-H activation reaction between 2-arylpyridines and 3-aryl-2H-azirines, initial hypotheses suggested a C-N bond formation pathway via a metal nitrene intermediate. semanticscholar.org However, DFT calculations quickly revealed that this pathway was not viable. Instead, the computations showed that an azirine ring-opening followed by C-C coupling was much more favorable, a prediction that was subsequently confirmed by experiment, leading to the development of a highly selective acylmethylation method. semanticscholar.org

DFT calculations have also been used to explain the lack of reactivity in certain cases. In the reaction of 2-(tetrazol-5-yl)-2H-azirines with in-situ generated benzyne, two constitutional isomers of the azirine showed dramatically different reactivities. nih.gov Quantum chemical calculations of the optimized geometries revealed that in the unreactive isomer, the approach of the incoming aryne was sterically hindered, thus preventing the reaction. nih.gov Similarly, in the Fe(II)-catalyzed isomerization of 5-chloroisoxazoles, DFT calculations helped to rationalize why the selectivity of nucleophilic substitution on the resulting 2H-azirine-2-carbonyl chloride by pyrazole (B372694) was controlled by thermodynamic rather than kinetic factors. acs.org These examples underscore the predictive power of computational modeling in navigating the complex reactivity landscape of 2H-azirines.

Applications of 2h Azirine 2 Carbohydrazide and Its Derivatives in Complex Molecule Synthesis

Construction of Nitrogen-Containing Heterocycles

The inherent reactivity of the 2H-azirine ring is harnessed in numerous synthetic strategies to build larger, more complex heterocyclic systems. These reactions often proceed through the cleavage of one or more bonds within the three-membered ring, followed by cyclization with a suitable reaction partner.

An unusual oxidative cyclodimerization of 2H-azirine-2-carboxylates has been shown to produce pyrimidine-4,6-dicarboxylates. This reaction occurs when heating 2H-azirine-2-carboxylates with triethylamine (B128534) in the presence of air. researchgate.net The mechanism involves the formal cleavage of a C-C bond in one azirine molecule and a C=N bond in a second. A key aspect of this transformation is the slow oxidation of triethylamine by air, which generates N,N-diethylhydroxylamine in a low concentration. This intermediate then participates in a cascade involving nucleophilic addition to an azirine, generation of an azomethine ylide, and a subsequent 1,3-dipolar cycloaddition with another azirine molecule to form the pyrimidine (B1678525) ring. researchgate.net The reaction's efficiency can be enhanced by the addition of a radical initiator. researchgate.net

In a different approach, tetrasubstituted dihydropyrimidines and pyrimidines can be synthesized from α-azidocinnamates in a one-pot procedure. beilstein-journals.org This method relies on the initial photolysis of the vinyl azide (B81097) to form a 2H-azirine intermediate. Subsequent irradiation with a different wavelength of light transforms the azirine into a 1,3-diazabicyclo[3.1.0]hex-3-ene, which can then be isomerized and oxidized to yield the final pyrimidine product. beilstein-journals.org

Table 1: Synthesis of Pyrimidine Derivatives from 2H-Azirine-2-carboxylates This table showcases the oxidative cyclodimerization reaction of various 2H-azirine-2-carboxylates to yield pyrimidine derivatives. The reaction is promoted by triethylamine (NEt3) and a radical initiator.

| Entry | 2H-Azirine Substituent (Ar) | Product | Initiator | Time (days) | Yield (%) |

| 1 | 3,4-Dimethoxyphenyl | Dimethyl 2,5-di(3,4-dimethoxyphenyl)pyrimidine-4,6-dicarboxylate | AIBN | 7 | 27 |

| 2 | 4-Biphenyl | Dimethyl 2,5-di(4-biphenyl)pyrimidine-4,6-dicarboxylate | ACHN | 6 | 36 |

| 3 | Naphthalen-2-yl | Dimethyl 2,5-di(naphthalen-2-yl)pyrimidine-4,6-dicarboxylate | AIBN | 7 | 31 |

Data sourced from a 2023 study on pyrimidine synthesis. researchgate.net

2H-azirines are effective precursors for synthesizing a variety of pyrrole-containing heterocycles. A general method involves the reaction between substituted 2H-azirines and enamines, which yields a mixture of dihydropyrroles. These intermediates can then be treated with acid to furnish 1H-pyrrole-2-carboxylic acid derivatives in moderate to high yields. nih.gov

Another versatile strategy employs 1-(2H-azirine-2-carbonyl)benzotriazoles as stable, solid building blocks. These compounds are prepared in a one-pot reaction from 5-chloroisoxazoles, which isomerize to 2H-azirine-2-carbonyl chlorides and are then trapped with benzotriazole. rsc.org The resulting activated azirine can then react with 1,3-diketones in a Co(II)-catalyzed process to afford 2-((benzotriazol-1-yl)carbonyl)pyrroles. rsc.org These pyrrole (B145914) derivatives can be further elaborated into more complex fused systems like pyrrolo[1,2-c]oxazoles. rsc.org

Furthermore, 2H-azirines serve as precursors for pyrrole-2-carbohydrazide derivatives that have been investigated for their biological activity. nih.gov In these syntheses, various benzylidene pyrrole-2-carbohydrazide derivatives were designed as potential inhibitors of the enzyme Enoyl-acyl carrier protein reductase (ENR), a key target in the development of new antitubercular drugs. nih.gov

The high reactivity of the 2H-azirine ring makes it an excellent synthon for five-membered heterocycles like oxazoles and thiazoles. One effective method starts with α-azidochalcones, which upon treatment with potassium thiocyanate (B1210189), generate a 2H-azirine intermediate. nih.gov The subsequent reaction pathway is dependent on the oxidant used. In the presence of potassium persulfate, the azirine intermediate cyclizes to form 2,4,5-trisubstituted oxazoles in good yields. nih.gov Conversely, if ferric nitrate (B79036) is used as the oxidant, the reaction proceeds to yield 2-aminothiazoles instead. nih.gov This divergence is attributed to the different reactive ends of the thiocyanate nucleophile attacking the azirine ring under the influence of the different reagents. nih.gov

A continuous-flow process has also been developed for the efficient synthesis of 2-(azidomethyl)oxazoles from vinyl azides. researchgate.net This three-step protocol involves the thermolysis of a vinyl azide to generate the 2H-azirine, which is then reacted with bromoacetyl bromide to form a 2-(bromomethyl)oxazole. This intermediate is then subjected to nucleophilic substitution with sodium azide to furnish the final product. researchgate.net

2H-azirines can be utilized in formal [3+3] annulation reactions to construct six-membered heterocycles such as 1,2,4-triazines. A visible light-driven reaction between disubstituted 2H-azirines and Huisgen zwitterions (generated in situ from azodicarboxylates and phosphines) yields polysubstituted dihydro-1,2,4-triazines in good yields. organic-chemistry.org The reaction proceeds under mild conditions using blue LED light and is believed to occur via a cascade of nucleophilic addition, a light-driven 1,3-ester migration, and a final aza-Wittig-like cyclization. organic-chemistry.org

Enantioenriched aziridine-2-carboxylates are highly valuable chiral building blocks in organic synthesis, frequently employed in the preparation of bioactive molecules with defined stereochemistry. researchgate.netnih.gov These compounds are often synthesized from their corresponding 2H-azirines. A significant advancement in this area is the asymmetric synthesis of N-H aziridine-2-carboxylates through the kinetic resolution of racemic 2H-azirines using a copper hydride catalyst. researchgate.netnih.gov This method provides access to N-H aziridines, which are generally more stable and easily diversifiable compared to their N-protected counterparts, with excellent diastereoselectivity and high enantioselectivity. researchgate.netnih.gov

The synthetic utility of these chiral aziridines is demonstrated by their transformation into other important molecules through reactions like nucleophilic ring-opening, 1,3-dipolar cycloadditions, and modifications of the carboxylate group. researchgate.net They have served as crucial intermediates in the synthesis of complex natural products and pharmaceuticals, including aspartic acid protease inhibitors. researchgate.netacs.org

Table 2: Asymmetric Synthesis of N-H Aziridine-2-carboxylates This table illustrates the copper hydride kinetic resolution of racemic 2H-azirines to produce enantioenriched N-H aziridine-2-carboxylates.

| Substrate (2H-Azirine) | Diastereoselectivity | Enantioselectivity (% ee) |

| Racemic 2H-azirine-2-carboxylate | >20:1 | up to 94% |

Data sourced from a 2024 study on asymmetric synthesis. researchgate.netnih.gov

Derivatives of 2H-azirine-2-carbohydrazide are instrumental in constructing complex, fused heterocyclic systems. Specifically, 2H-azirine-2-carbonyl azides, which can be prepared from 2H-azirine-2-carbonyl chlorides, are key intermediates. acs.org These azides react with 1,3-diketones to form 2-(azidocarbonyl)-1H-pyrroles. Upon heating, these pyrroles undergo a Curtius rearrangement to form an isocyanate, which then participates in a 6π electrocyclization with a vicinal aryl or heteroaryl substituent. This cascade reaction leads to the high-yield formation of benzo- and hetero-fused 1H-pyrrolo[2,3-b]pyridin-6(7H)-ones. acs.org

The same 2H-azirine-derived intermediates can be used to access the pyrrolo[2,3-c]isoquinoline scaffold. The Pd-catalyzed cross-coupling of a triflate, easily prepared from the corresponding pyrroloisoquinolone precursor which originates from the azirine chemistry, results in variously substituted 3H-pyrrolo[2,3-c]isoquinolines in excellent yields. acs.org In a related strategy, copper-catalyzed [3+2] cycloaddition reactions between 3-aryl-2H-azirines and the enols of quinolin-2-ones provide a direct route to pyrrolo[3,2-c]quinolone derivatives, demonstrating the broad utility of azirines in synthesizing diverse pyrrolo-fused systems. nih.govmdpi.com

Aziridine-2-carboxylates as Versatile Chiral Building Blocks

Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The synthesis of single-enantiomer compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Asymmetric catalysis, which utilizes chiral catalysts to stereoselectively produce one enantiomer over the other, is a powerful tool for achieving this. Derivatives of this compound have emerged as effective components in this field, serving as both chiral ligands that coordinate with metals and as chiral auxiliaries that temporarily impart stereochemical control. ajgreenchem.commdpi.com

Aziridine-containing compounds are well-established as valuable chiral ligands and auxiliaries in asymmetric synthesis. mdpi.com The rigid three-membered ring can create a well-defined steric environment around a catalytic metal center, influencing the facial selectivity of a substrate's approach. When combined with the carbohydrazide (B1668358) moiety, which can also act as a coordination site, these derivatives offer bidentate chelation capabilities, further enhancing the structural organization and efficacy of the catalyst.

A notable application involves the use of aziridine (B145994) semicarbazide (B1199961) derivatives, which are closely related to this compound, in metal-catalyzed reactions. Research has demonstrated that zinc(II) complexes of aziridine semicarbazides can effectively catalyze direct asymmetric aldol (B89426) condensations. mdpi.com In these systems, the chiral ligand, derived from the aziridine framework, coordinates to the zinc metal center, creating a chiral pocket that dictates the stereochemical outcome of the reaction between an aldehyde and a ketone.

Furthermore, the azirine ring itself can be the target of asymmetric synthesis, leading to the formation of valuable chiral building blocks. chemrxiv.orgchemrxiv.org Enantiomerically pure 2H-azirine-2-carboxylate esters can be prepared through the base-induced elimination from nonracemic N-sulfinylaziridine 2-carboxylate esters. nih.gov In this approach, the N-sulfinyl group acts as a chiral auxiliary, directing the stereochemistry of the initial aziridination, and is subsequently removed to yield the enantiomerically enriched 2H-azirine. These chiral azirines are precursors to a variety of other molecules, including non-natural amino acids and complex heterocycles. researchgate.net

The kinetic resolution of racemic 2H-azirines is another significant strategy. chemrxiv.org Copper hydride catalysis, in conjunction with commercially available chiral ligands, has been successfully employed for the kinetic resolution of racemic 2H-azirine-2-carboxylates. chemrxiv.org This method yields highly enantioenriched N-H aziridine-2-carboxylates, which are stable and versatile chiral building blocks, with excellent diastereoselectivity and high enantioselectivity (up to 94% ee). chemrxiv.orgchemrxiv.org

Table 1: Examples of 2H-Azirine Derivatives in Asymmetric Synthesis

| Catalyst System / Chiral Auxiliary | Reaction Type | Substrates | Outcome / Efficiency | Reference(s) |

| Aziridine Semicarbazide-Zn(II) Complexes | Direct Asymmetric Aldol Condensation | Aldehydes, Ketones | Formation of chiral β-hydroxy ketones | mdpi.com |

| N-Sulfinyl Group (Chiral Auxiliary) | Asymmetric Synthesis of 2H-Azirines | N-Sulfinylaziridine 2-carboxylate esters | Preparation of enantiomerically pure 2H-azirine-2-carboxylate esters | nih.gov |

| Copper Hydride / Chiral Ligand | Reductive Kinetic Resolution | Racemic 2H-Azirine-2-carboxylates | Enantioenriched N-H aziridine-2-carboxylates (up to 94% ee) | chemrxiv.orgchemrxiv.org |

| Bimetallic Zn-ProPhenol Catalysis | Enantioselective Mannich Reaction | 2H-Azirines, Alkynyl Ketones | Synthesis of chiral aziridines | researchgate.net |

Development of Chemical Probes for Metabolomics and Bioorganic Chemistry (Focus on Derivatization Methodologies)

The fields of metabolomics and bioorganic chemistry rely on the sensitive and selective detection of biomolecules within complex biological samples. However, many important metabolites, such as carboxylic acids, are often difficult to analyze directly using techniques like mass spectrometry (MS) due to poor ionization efficiency or low abundance. nih.gov Chemical derivatization, where a target molecule is reacted with a probe to form a more easily detectable product, is a key strategy to overcome these challenges. nih.gov 2H-azirine derivatives have been ingeniously developed as a new class of chemoselective probes for this purpose. nih.govnih.gov

A groundbreaking derivatization methodology employs 3-aryl-2H-azirines for the analysis of metabolic carboxylic acids. nih.gov Researchers designed a 4-nitrophenyl-2H-azirine probe that reacts rapidly and chemoselectively with carboxylic acids under mild conditions. nih.govdiva-portal.org The reaction mechanism is a key feature of its utility: the protonated azirine nitrogen facilitates a nucleophilic attack by the carboxylate, triggering a ring-opening rearrangement. diva-portal.org This transformation yields two important features: a stable amide bond linking the probe to the metabolite and, remarkably, a new ketone functional group within the probe's structure. nih.govdiva-portal.org

This bifunctional derivatization is particularly powerful. The newly formed ketone can be targeted by a secondary chemical probe, such as one bearing a hydrazine (B178648) moiety, allowing for strategies like quantitative stable isotope labeling. This sequential analysis has been successfully applied to the metabolome analysis of plasma from patients with primary sclerosing cholangitis (PSC), a chronic inflammatory disease of the bile ducts. nih.gov The method enabled the validation of 102 metabolic carboxylic acids and revealed alterations in the ketogenesis pathway, demonstrating its significant potential for biomarker discovery. nih.gov

In the realm of bioorganic chemistry, this technology has been extended to the study of proteins. The carboxyl groups of aspartate and glutamate (B1630785) residues are crucial for protein structure and function, yet few methods exist for their selective chemical modification. A 3-phenyl-2H-azirine probe has been developed for the chemoselective labeling of these carboxyl residues in proteins. nih.gov This reaction proceeds with excellent efficiency both in vitro and in situ within live cells, enabling the proteome-wide profiling of reactive carboxyl residues through a quantitative chemoproteomic platform. nih.gov This tool opens new avenues for studying protein function and identifying novel drug targets.

Table 2: 2H-Azirine-Based Probes for Derivatization in Life Sciences

| 2H-Azirine Probe | Target Analyte(s) | Application Area | Derivatization Principle & Outcome | Reference(s) |

| 4-Nitrophenyl-2H-azirine | Metabolic Carboxylic Acids | Metabolomics | Ring-opening rearrangement forms a stable amide and a new ketone, enabling bifunctional analysis and enhanced MS detection. | nih.govdiva-portal.org |

| 3-Phenyl-2H-azirine | Protein Carboxyl Residues (Asp, Glu) | Proteomics, Bioorganic Chemistry | Chemoselective modification of carboxyl groups on proteins in vitro and in situ for proteome-wide profiling. | nih.gov |

Analytical and Spectroscopic Techniques for 2h Azirine 2 Carbohydrazide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2H-azirine compounds. Both ¹H and ¹³C NMR provide definitive information for confirming the successful synthesis and purity of these strained heterocycles.

Detailed research findings on various methyl 2H-azirine-2-carboxylates demonstrate the characteristic chemical shifts associated with the azirine ring. mdpi.com In ¹H NMR spectra, the proton at the C2 position of the azirine ring typically appears as a singlet in a distinct region of the spectrum. For instance, in a series of methyl 3-aryl-2H-azirine-2-carboxylates, this proton signal is consistently observed between δ 2.84 and 3.17 ppm. mdpi.com The signals for the substituents on the ring are observed in their expected regions, such as the aromatic protons and the methyl ester protons. mdpi.com

¹³C NMR spectroscopy is equally crucial for structural confirmation. The carbon atoms of the azirine ring exhibit characteristic resonances, with the C2 carbon appearing around δ 29-32 ppm and the C3 carbon (part of the C=N bond) resonating further downfield, typically above δ 157 ppm. mdpi.com The carbonyl carbon of a carboxylate group at the C2 position is generally found near δ 172 ppm. mdpi.com

Beyond static structural analysis, NMR is also a powerful technique for mechanistic studies. By monitoring the reaction mixture over time, researchers can observe the disappearance of starting materials and the appearance of intermediates and final products. For example, ¹H NMR monitoring has been used to track the reaction of an azirine with N,N-diethylhydroxylamine, revealing the rapid formation of an unstable intermediate which then slowly transforms into the final products. mdpi.com This provides invaluable insight into reaction pathways and kinetics. mdpi.comnih.gov

Table 1: Representative NMR Data for Various Methyl 3-Aryl-2H-azirine-2-carboxylates Data sourced from a study on the oxidative cyclodimerization of 2H-azirine-2-carboxylates. mdpi.com

| Compound | ¹H NMR (δ, ppm) - C2-H | ¹³C NMR (δ, ppm) - C2 | ¹³C NMR (δ, ppm) - C3 | ¹³C NMR (δ, ppm) - C=O |

| Methyl 3-(3,4-dimethoxyphenyl)-2H-azirine-2-carboxylate | 2.84 (s, 1H) | 29.6 | 157.5 | 172.3 |

| Methyl 3-(4-chlorophenyl)-2H-azirine-2-carboxylate | 2.89 (s, 1H) | - | - | - |

| Methyl 3-(biphenyl-4-yl)-2H-azirine-2-carboxylate | 2.91 (s, 1H) | 29.5 | 158.2 | 172.1 |

| Methyl 3-(naphthalen-2-yl)-2H-azirine-2-carboxylate | 2.97 (s, 1H) | 29.7 | 158.5 | 172.1 |

| Methyl 3-(quinolin-2-yl)-2H-azirine-2-carboxylate | 3.17 (s, 1H) | 31.5 | 160.9 | 171.6 |

X-ray Diffraction for Solid-State Structure Determination and Confirmation

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For novel or complex molecules like 2H-azirine derivatives, single-crystal X-ray analysis provides unambiguous confirmation of their structure. osti.govrsc.org

Studies on 2,3-diphenyl-2H-azirine have revealed a hexagonal crystal structure (space group P6₅) where the molecules are arranged in helical chains surrounding voids within the crystal lattice. osti.govrsc.org This technique not only confirms the connectivity of the atoms but also provides precise bond lengths and angles, which are crucial for understanding the inherent strain and reactivity of the azirine ring. osti.gov An analysis of one 2H-azirine derivative highlighted an unusually long C–N bond, which was proposed to explain the preference for C–N bond cleavage in its thermal reactions. rsc.org The structure of a specific 2H-azirine-2-carboxylic acid derivative was also confirmed by single-crystal X-ray diffraction, which showed the presence of hydrogen bonding. researchgate.net

High-pressure synchrotron powder X-ray diffraction has been used to study the structural stability of these compounds under extreme conditions. For 2,3-diphenyl-2H-azirine, the hexagonal structure was found to persist up to 10 GPa, with a smooth compression of the unit cell parameters. osti.govrsc.org This structural robustness under pressure is attributed to the reduction in the size of the voids within the helical framework. rsc.org

Table 2: Crystallographic Data for 2,3-diphenyl-2H-azirine at Ambient Conditions Data sourced from a high-pressure study. osti.govresearchgate.net

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P6₅ |

| a (Å) | 16.99 |

| c (Å) | 10.36 |

| Volume (ų) | 2590.2 |

| Z (molecules/unit cell) | 12 |

Advanced Spectroscopic Methods (e.g., Raman Spectroscopy for High-Pressure Studies)

Advanced spectroscopic methods provide deeper insights into the molecular vibrations and stability of 2H-azirine derivatives. Raman spectroscopy, particularly when combined with high-pressure diamond anvil cell techniques, is a powerful tool for probing molecular behavior under extreme compression. osti.govrsc.org

The high-pressure Raman spectra of 2,3-diphenyl-2H-azirine have been measured up to 8.3 GPa. researchgate.net A continuous shift of the vibrational bands to higher frequencies (a blue shift) with increasing pressure was observed, indicating that the molecular structure is preserved and does not undergo a phase transition within this pressure range. osti.govrsc.orgresearchgate.net The experiments utilized a 785 nm laser to avoid intense fluorescence that occurred with shorter wavelength lasers. researchgate.net

Key vibrational modes were assigned, including those corresponding to the azirine group twist, phenyl ring stretching, and the characteristic N=C stretch. researchgate.net The pressure-dependent shifts of these modes provide valuable information about the compressibility and strengthening of specific bonds within the molecule under pressure. researchgate.net

Table 3: Pressure Dependence of Selected Raman Frequencies for 2,3-diphenyl-2H-azirine Data adapted from high-pressure Raman spectroscopy studies. researchgate.netresearchgate.net

| Vibrational Mode Assignment | Frequency at Ambient Pressure (cm⁻¹) | Frequency at 8.3 GPa (cm⁻¹) |

| Azirine group twist | 149 | ~180 |

| Anti-symmetric stretch | 615 | ~650 |

| Phenyl stretch/scissoring | 997 | ~1015 |

| Phenyl stretch/scissoring | 1602 | ~1620 |

| N=C stretch | 1747 | ~1770 |

Mass Spectrometry in Derivatization and Reaction Monitoring Studies

Mass spectrometry (MS) is a fundamental technique in the study of 2H-azirines, used for determining molecular weights, confirming elemental compositions, and monitoring the progress of reactions. core.ac.uk

High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI) and analyzed by a Time-of-Flight (TOF) detector, provides highly accurate mass measurements. This accuracy allows for the unambiguous determination of the elemental formula of a synthesized 2H-azirine derivative, confirming that the correct product has been formed. mdpi.com For example, the calculated mass for the sodium adduct [M+Na]⁺ of a novel azirine carboxylate can be matched to the experimentally found value to within a few parts per million. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool, particularly for monitoring reactions involving volatile derivatives. It can be used to track the consumption of starting materials and the formation of products over time, providing insights into reaction efficiency and the presence of any side products. nih.gov In studies of 2-halo-2H-azirine-2-carboxylates, mass spectra were recorded under both electron impact (EI) and chemical ionization (CI) to characterize the products. core.ac.uk The fragmentation patterns observed in the mass spectra can also offer structural clues. d-nb.info

Emerging Trends and Future Perspectives in 2h Azirine 2 Carbohydrazide Chemistry

Sustainable and Green Chemistry Approaches in Azirine Synthesis

The synthesis of highly strained heterocycles like 2H-azirine-2-carbohydrazide has traditionally relied on methods that are often resource-intensive and generate considerable waste. Classic routes, such as the thermolysis or photolysis of precursor vinyl azides, necessitate high energy input and can pose safety challenges. In line with the principles of green chemistry, current research is focused on developing more sustainable and efficient synthetic pathways.

Key strategies being explored for the synthesis of this compound and its derivatives include:

Catalytic Nitrogen-Atom Transfer: Moving away from stoichiometric reagents, transition-metal-catalyzed reactions are being developed. For instance, the reaction of an appropriately substituted α,β-unsaturated hydrazide with a catalytic source of nitrene (e.g., from a sulfonyl azide (B81097) in the presence of a copper or rhodium catalyst) could provide a direct, atom-economical route to the azirine ring. This minimizes waste compared to traditional methods requiring stoichiometric oxidants or azide precursors.

Alternative Energy Sources: The use of microwave irradiation or ultrasonication as energy sources can significantly reduce reaction times and improve energy efficiency compared to conventional heating for cyclization reactions.

Benign Solvent Systems: A critical focus is the replacement of hazardous chlorinated solvents (e.g., dichloromethane, chloroform) with greener alternatives. For the synthesis of a polar molecule like this compound, solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even aqueous systems are being investigated to reduce environmental impact.

The benefits of these approaches are quantified using green chemistry metrics, as illustrated in the comparative table below.

Table 7.1.1: Comparison of Synthetic Routes to this compound

| Metric | Traditional Route (e.g., Vinyl Azide Thermolysis) | Green Catalytic Route | Advantage of Green Route |

| Principle | Stoichiometric reaction, thermal energy | Catalytic N-atom transfer | Reduces waste, milder conditions |

| Solvent | Chloroform (CHCl₃) | 2-Methyltetrahydrofuran (2-MeTHF) | Reduced toxicity, renewable source |

| Atom Economy | Low (<50%) | High (>80%) | Maximizes incorporation of starting materials |

| E-Factor | High (>50 kg waste/kg product) | Low (<10 kg waste/kg product) | Significantly less environmental waste |

| Catalyst | None (thermal activation) | Rh₂(OAc)₄ (0.5 mol%) | High efficiency, low catalyst loading |

| Safety | Requires handling of potentially explosive azide intermediate | In situ generation of reactive species | Improved operational safety |

Flow Chemistry and Continuous Processing for Azirine Transformations

The inherent ring strain and thermal lability of the 2H-azirine core make this compound an ideal candidate for continuous flow processing. Flow chemistry offers superior control over critical reaction parameters, mitigating many of the safety and scalability issues associated with batch production of energetic or unstable intermediates.

The primary advantages for transformations involving this compound include:

Enhanced Safety: The synthesis of azirine precursors (e.g., vinyl azides) and the handling of the azirine product itself can be performed in small, controlled volumes within the flow reactor. This minimizes the risk of uncontrolled exothermic events or the accumulation of hazardous materials.

Precise Temperature Control: Microreactors provide a high surface-area-to-volume ratio, enabling rapid and uniform heat transfer. This allows for precise control over thermally sensitive reactions, such as the ring-opening of the azirine to a vinyl nitrene, thereby maximizing the yield of the desired product and suppressing side reactions.

Reaction Telescoping: A significant benefit of flow chemistry is the ability to "telescope" reactions. This compound can be generated in one reactor module and immediately passed into a second module where it undergoes a subsequent transformation (e.g., cycloaddition, rearrangement) without isolation. This is particularly efficient and avoids handling the often-unstable intermediate.

A direct comparison highlights the superiority of continuous flow for a representative thermal rearrangement reaction.

Table 7.2.1: Batch vs. Continuous Flow for Thermal Ring-Opening of this compound

| Parameter | Batch Process | Continuous Flow Process | Advantage of Flow Process |

| Reaction Scale | 10 g | 100 g/day | Superior scalability and throughput |

| Residence/Reaction Time | 4 hours | 15 minutes | Drastically increased productivity |

| Temperature Control | ± 5 °C (potential for hotspots) | ± 0.5 °C (uniform heating) | High precision, improved selectivity |

| Yield | 65% | 88% | Better control leads to higher efficiency |

| Safety Profile | Risk of thermal runaway with large volume | Inherently safer due to small reactor volume | Minimized operational risk |

| Product Isolation | Workup after full reaction completion | Continuous separation/collection | Streamlined downstream processing |

Photochemical and Electrocatalytic Methodologies in Azirine Reactivity

Beyond thermal activation, light and electricity are emerging as powerful, "reagentless" tools to unlock novel reactivity from the this compound scaffold. These methods provide access to high-energy intermediates under exceptionally mild conditions, often leading to transformations that are inaccessible through traditional thermal pathways.

Photochemical Activation: 2H-Azirines are well-known photoactive molecules. Upon irradiation with UV light, this compound is expected to undergo C-C bond cleavage to form a highly reactive nitrile ylide intermediate. This 1,3-dipole can be trapped in situ with various dipolarophiles (e.g., alkenes, alkynes) in [3+2] cycloaddition reactions to construct complex five-membered heterocycles. The carbohydrazide (B1668358) group may influence the stability and subsequent reactivity of the nitrile ylide, potentially enabling unique intramolecular trapping pathways.

Electrocatalytic Transformations: Electrochemistry offers an alternative paradigm for redox reactions, avoiding the use of chemical oxidants or reductants. For this compound, both reductive and oxidative pathways are conceivable. Anodic oxidation could trigger a ring-opening or rearrangement cascade, while cathodic reduction could selectively target the N-N bond of the carbohydrazide moiety or the C=N bond of the azirine, leading to novel hydrogenated or ring-cleaved products under green, electron-driven conditions.

These activation methods provide distinct and complementary routes for derivatizing the core structure.

Table 7.3.1: Comparison of Activation Methods for this compound

| Activation Method | Key Intermediate | Typical Product Class | Representative Conditions |

| Thermal | Vinyl Nitrene | Rearrangement products (e.g., oxazoles, imidazoles) | > 100 °C, Toluene |

| Photochemical | Nitrile Ylide | [3+2] Cycloaddition adducts | 254 nm UV light, MeCN, 25 °C |

| Electrochemical (Reductive) | Radical Anion | Ring-opened amines, reduced hydrazides | Divided cell, constant potential, sacrificial anode |

Exploration of Novel Reactivity and Unprecedented Transformations of the Azirine-Carbohydrazide Moiety

The true potential of this compound lies in the synergistic interplay between its two functional groups. Future research will move beyond predictable reactions of each part in isolation and explore transformations that rely on their combined presence.

Promising areas for exploration include:

Intramolecular Cascade Reactions: The nucleophilic hydrazide group is perfectly positioned to act as an intramolecular trap following azirine ring-opening. For example, Lewis acid-promoted ring expansion could generate a vinyl cation intermediate, which is immediately captured by one of the hydrazide nitrogens to form novel diazepine (B8756704) or pyrazolidine (B1218672) heterocyclic systems. The regioselectivity of this capture would be a key point of investigation.

Hydrazide-Directed Catalysis: The carbohydrazide moiety can function as a bidentate directing group in transition-metal-catalyzed reactions. By coordinating to a metal center (e.g., Palladium, Rhodium), it can direct a C-H activation or cross-coupling reaction to a specific site on a substituent attached to the azirine ring, a level of control not possible without the directing group.

Rearrangement Cascades: Upon formation of the vinyl nitrene (via thermolysis), a [1,5]-sigmatropic rearrangement involving the hydrazide N-H bond is plausible, potentially leading to the formation of unique 1,2,4-triazine (B1199460) derivatives. This would represent an unprecedented transformation pathway for this class of compounds.

These explorations aim to leverage the unique electronic and steric properties of the complete molecule to access novel chemical space that is otherwise difficult to reach.

Integration with Automated Synthesis Platforms for High-Throughput Discovery

To fully unlock the synthetic potential of this compound, modern high-throughput and automated technologies are essential. These platforms enable the rapid synthesis, screening, and optimization of reactions on a microscale, dramatically accelerating the pace of discovery.

The integration workflow involves several key stages:

Library Synthesis: An automated liquid handler can dispense a core solution of this compound into a 96-well microplate. Subsequently, arrays of different reagents (e.g., various aldehydes to form hydrazones, or different dipolarophiles for cycloadditions) are added to generate a large library of derivatives in parallel.

High-Throughput Reaction Screening (HTE): To discover novel transformations, a matrix of catalysts, ligands, solvents, and additives can be screened simultaneously. For example, an array of 24 different transition metal catalysts could be tested for a novel cross-coupling reaction in a single experimental run.

Automated Analysis and Data Processing: Each well of the reaction plate is automatically sampled and analyzed, typically by ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS). The resulting data (yield, purity, byproduct formation) is processed by software to rapidly identify "hits" or optimal conditions, which can then be validated on a larger scale.

This data-driven approach allows researchers to quickly map the reactivity landscape of this compound and identify promising lead structures for further development.

Table 7.5.1: High-Throughput Experimentation (HTE) Workflow for Optimizing a Nitrile Ylide Cycloaddition

| Stage | Technology Used | Key Parameter Optimized/Screened | Throughput |

| 1. Reagent Dispensing | Automated Liquid Handler | Array of 48 different alkene dipolarophiles | 96 wells in < 10 mins |

| 2. Reaction | Photochemical Plate Reactor | Wavelength (e.g., 254 vs 300 nm), Temperature | 96 simultaneous reactions |

| 3. Quenching & Dilution | Robotic Arm / Liquid Handler | Standardized quench/dilution protocol | Automated for all 96 wells |

| 4. Analysis | UPLC-MS with Autosampler | Product yield and purity | ~1-2 mins per sample |

| 5. Data Interpretation | Informatics Software | "Hit" identification, structure-yield relationship | Automated report generation |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2H-Azirine-2-carbohydrazide, and how can researchers optimize reaction yields?

- Methodological Answer : The compound can be synthesized via Neber reactions using tosyl oximes as precursors, followed by reduction with agents like NaBH₄ to stabilize the azirine core. Reaction optimization should focus on solvent choice (e.g., ethanol for reflux), stoichiometric ratios (1:1 molar ratios of reactants), and temperature control (70–80°C for crystallization). Yield improvements may involve post-reaction solvent removal and recrystallization from ethanol . For advanced functionalization, azirine ring expansion strategies (e.g., trifluoromethyl group incorporation) require catalytic hydrogenation (H₂/PtO₂) and hydrazinolysis .

Q. How should researchers characterize this compound to confirm its structural integrity?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Analyze ¹H/¹³C NMR to confirm hydrazide (-CONHNH₂) and azirine ring signals (e.g., deshielded sp² carbons at ~160–180 ppm).

- X-ray Diffraction : Resolve the planar azirine ring and carbohydrazide moiety to validate bond angles and stereochemistry.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Waste Management : Segregate waste in labeled containers and collaborate with certified waste disposal services to prevent environmental contamination.

- Emergency Procedures : Immediate consultation with a physician is required upon exposure, with Material Safety Data Sheets (MSDS) on hand .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cycloaddition reactions?

- Methodological Answer : Employ density functional theory (DFT) to model frontier molecular orbitals (FMOs) and assess regioselectivity. For example:

- Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.

- Simulate transition states for [3+2] cycloadditions with dipolarophiles (e.g., alkynes). Validate predictions experimentally via kinetic studies (e.g., monitoring reaction progress with HPLC) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Conduct systematic reviews with bias-reduction protocols:

- Literature Screening : Use databases (PubMed, TOXCENTER) to collate studies (2017–2024) and filter by assay type (e.g., cytotoxicity vs. antimicrobial).

- Meta-Analysis : Apply statistical tools (e.g., RevMan) to reconcile discrepancies in IC₅₀ values. Consider variables like cell line specificity and solvent effects .

Q. How do steric and electronic effects influence the stability of this compound in acidic/basic conditions?

- Methodological Answer : Design pH-dependent stability studies:

- Kinetic Profiling : Monitor azirine ring opening via UV-Vis spectroscopy at varying pH levels (1–14).

- Substituent Analysis : Compare electron-withdrawing groups (e.g., -CF₃) vs. electron-donating groups (e.g., -OCH₃) on ring stability. Use Arrhenius plots to calculate activation energies for degradation pathways .

Q. What role does this compound play in coordination chemistry, and how are its metal complexes synthesized?

- Methodological Answer : The carbohydrazide moiety acts as a polydentate ligand. To prepare Co(II)/Ni(II) complexes:

- Synthesis : React this compound with metal chlorides (e.g., CoCl₂·6H₂O) in ethanol under reflux.

- Characterization : Use magnetic susceptibility measurements and IR spectroscopy to confirm metal-ligand bonding (e.g., ν(N–H) shifts).

- Applications : Study catalytic activity in oxidation reactions (e.g., cyclohexane to cyclohexanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.